molecular formula C22H26N4O3 B2682927 N1-(4-ethylphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide CAS No. 1396711-23-1

N1-(4-ethylphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide

Cat. No.: B2682927
CAS No.: 1396711-23-1
M. Wt: 394.475
InChI Key: VZRNBHMGOWRTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-ethylphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Antagonism and Sleep Regulation

Research on orexin receptors, particularly Orexin-1 (OX1R) and Orexin-2 (OX2R), has shown significant implications in sleep regulation. For instance, a study by Dugovic et al. (2009) highlights that the blockade of these receptors, particularly OX2R, can induce and prolong sleep, hinting at potential applications in sleep disorders. This is consistent with the hypothesis of deactivation of the histaminergic system. The simultaneous inhibition of OX1R attenuates the sleep-promoting effects mediated by selective OX2R blockade, suggesting a complex interaction in sleep-wake modulation (Dugovic et al., 2009).

Polyamine Analogue-Induced Programmed Cell Death

The study of polyamine analogues, such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), has provided insights into their role in inducing programmed cell death (PCD) in sensitive cell types. The catalysis of polyamines produces H2O2, which suggests that PCD induced by these compounds may be due to oxidative stress. This has implications for understanding the mechanisms of cytotoxicity in antitumor agents (Ha et al., 1997).

Novel Acid-Catalyzed Rearrangement of Oxiranes

The synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, as described by Mamedov et al. (2016), offers a novel one-pot synthetic approach. This method is operationally simple and high yielding, providing a new formula for anthranilic acid derivatives and oxalamides. This could be significant in the development of new compounds with potential therapeutic applications (Mamedov et al., 2016).

Copper-Catalyzed Coupling Reaction

A study by De et al. (2017) on the copper-catalyzed coupling reaction of (hetero)aryl chlorides and amides demonstrates an efficient method for Goldberg amidation. The use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide catalyst system has shown to be effective in such reactions, indicating potential applications in the synthesis of complex organic compounds (De et al., 2017).

Properties

IUPAC Name

N'-(4-ethylphenyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-2-16-3-5-19(6-4-16)25-21(28)20(27)24-15-17-9-13-26(14-10-17)22(29)18-7-11-23-12-8-18/h3-8,11-12,17H,2,9-10,13-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRNBHMGOWRTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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